molecular formula C11H13N3O B13321890 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B13321890
M. Wt: 203.24 g/mol
InChI Key: RRVPROWGWVKQJT-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to the presence of both the isopropyl and pyridinyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-3-yl-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-8(2)14-11(15)6-10(13-14)9-4-3-5-12-7-9/h3-8,13H,1-2H3

InChI Key

RRVPROWGWVKQJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2=CN=CC=C2

Origin of Product

United States

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